3-Fluoro-4-methoxybenzene-1-carboximidamide hydrochloride
CAS No.:
Cat. No.: VC18328333
Molecular Formula: C8H10ClFN2O
Molecular Weight: 204.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClFN2O |
|---|---|
| Molecular Weight | 204.63 g/mol |
| IUPAC Name | 3-fluoro-4-methoxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H9FN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H |
| Standard InChI Key | RONXGLYVABSKMM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=N)N)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a benzene ring substituted with a fluorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a carboximidamide group (-C(=NH)NH₂) at the 1-position, which is protonated as a hydrochloride salt . The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.
Table 1: Molecular identifiers of 3-fluoro-4-methoxybenzene-1-carboximidamide hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClFN₂O |
| Molecular Weight | 204.63 g/mol |
| IUPAC Name | 3-fluoro-4-methoxybenzenecarboximidamide; hydrochloride |
| CAS Number | 19890275 |
| SMILES | COC1=C(C=C(C=C1)C(=N)N)F.Cl |
| InChI Key | RONXGLYVABSKMM-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis typically begins with 3-fluoro-4-methoxybenzoic acid, which undergoes amidation followed by conversion to the carboximidamide via reaction with ammonium chloride under controlled conditions. A key step involves the use of thionyl chloride (SOCl₂) to generate the intermediate acyl chloride, which is then treated with ammonia to form the carboximidamide. Final protonation with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative synthesis steps and conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amidation of benzoic acid | SOCl₂, reflux, 4h | 85% |
| 2 | Carboximidamide formation | NH₄Cl, EtOH, 60°C, 12h | 72% |
| 3 | Salt formation | HCl (g), diethyl ether, 0°C | 95% |
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic media, yielding 3-fluoro-4-methoxybenzamide or the corresponding amine. It exhibits moderate solubility in water (12.3 mg/mL at 25°C) and high solubility in dimethyl sulfoxide (DMSO) and methanol .
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 3.85 (s, 3H).
-
¹³C NMR (100 MHz, D₂O): δ 167.2 (C=NH), 159.8 (C-OCH₃), 152.1 (C-F), 128.4, 124.7, 116.3, 114.8, 56.1 (OCH₃).
Applications in Medicinal Chemistry
Enzyme Inhibition
The carboximidamide group acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites. For example, derivatives of this compound have shown inhibitory activity against serine proteases and kinases involved in inflammatory pathways .
Antibacterial Agents
Fluorine’s electronegativity enhances membrane permeability, making the compound a candidate for modifying antibiotics. Recent studies report its incorporation into quinolone derivatives with improved activity against Gram-positive bacteria.
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Future Directions
Ongoing research aims to optimize synthetic routes for higher yields and explore its utility in covalent inhibitor design . Computational studies are underway to predict its interactions with biological targets, potentially accelerating drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume